![molecular formula C17H17N7O2 B2876342 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034534-25-1](/img/structure/B2876342.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be related to a class of molecules that include 1H-benzo[d]imidazol-2-yl and 1H-pyrazol-4-yl groups . These types of compounds have been studied for their antiproliferative activity on selected human cancer cell lines .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized and evaluated for their antiproliferative activity .Aplicaciones Científicas De Investigación
Treatment of Hematological Malignancies
The compound has been identified as a potent inhibitor of Spleen tyrosine kinase (Syk), an important oncogene and signal transduction mediator that is mainly expressed in hematopoietic cells . Abnormal activation of Syk is closely related to the occurrence and development of hematological malignancies . Therefore, this compound could be a potential target for the treatment of various hematologic cancers .
Inhibition of NFkB in Leukemia Cells
In vitro and in silico studies suggest that this compound may have anticancer activity through apoptosis activation and NFkB inhibition in K562 leukemia cells .
Corrosion Inhibitor
The compound has been studied for its potential as a green corrosion inhibitor for mild steel in 1 M hydrochloric acid . The corrosion inhibition efficiency increases with increasing concentration of the compound .
Drug Design and Optimization
The compound’s structure has been used in fragment-based rational drug design for structural optimization . This has led to the discovery of a series of novel inhibitors, which could be useful in the development of new drugs .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c1-24-10-11(8-19-24)17-22-16(26-23-17)9-18-15(25)7-6-14-20-12-4-2-3-5-13(12)21-14/h2-5,8,10H,6-7,9H2,1H3,(H,18,25)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANGUMUEOQAIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.